rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2137073-99-3
VCID: VC7663151
InChI: InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-9-16(10-12,13(18)19)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.347

rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid

CAS No.: 2137073-99-3

Cat. No.: VC7663151

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid - 2137073-99-3

Specification

CAS No. 2137073-99-3
Molecular Formula C16H21NO4
Molecular Weight 291.347
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-9-16(10-12,13(18)19)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key QLDVSGPRBSPQEB-YGUOUDRMSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)C(=O)O

Introduction

The compound rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring structure. This compound is of interest in medicinal chemistry due to its unique structural properties, which include a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group attached to the cyclobutane ring. The presence of these functional groups allows for diverse chemical transformations and potential biological interactions.

Synthesis

The synthesis of rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid typically involves multi-step organic synthesis techniques. These methods ensure the incorporation of the desired stereochemistry and functional groups into the final product. While specific synthesis details for this exact compound are not available, similar compounds often involve reactions such as cyclobutane ring formation, introduction of the Boc group, and attachment of the phenyl moiety.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylic acidCyclobutane with Boc-protected amino and 4-fluorophenyl groupsElectron-withdrawing fluorine enhances reactivity
rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylic acidCyclobutane with Boc-protected amino and methanesulfonyl groupsEnhanced solubility and stability due to methanesulfonyl group
(1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acidCyclopentane with Boc-protected amino groupUsed in peptide synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator